

An In-depth Technical Guide on 2-Bromo-3,5-dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroisonicotinic acid

Cat. No.: B1272027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of **2-Bromo-3,5-dichloroisonicotinic acid** (CAS No: 343781-56-6). While extensive searches of publicly available scientific literature and chemical databases have not yielded specific quantitative solubility data for this compound, this document provides a detailed, industry-standard experimental protocol for determining its solubility. Furthermore, a generalized workflow for this experimental procedure is presented visually. The guide compiles essential physicochemical properties and offers a framework for the empirical determination of solubility, a critical parameter in pharmaceutical research and development.

Introduction

2-Bromo-3,5-dichloroisonicotinic acid is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Its structural complexity, featuring a bromine atom and two chlorine atoms on the isonicotinic acid backbone, suggests that its solubility characteristics will be crucial for its handling, reaction optimization, purification, and formulation. Understanding the solubility of this compound in various organic and aqueous solvent systems is a fundamental prerequisite for its effective utilization in research and development.

This guide addresses the current information gap regarding the quantitative solubility of **2-Bromo-3,5-dichloroisonicotinic acid**. It provides a detailed experimental protocol based on the widely accepted shake-flask method, enabling researchers to generate reliable solubility data in their laboratories.

Physicochemical Properties

A summary of the known physicochemical properties of **2-Bromo-3,5-dichloroisonicotinic acid** is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physicochemical Properties of **2-Bromo-3,5-dichloroisonicotinic Acid**

Property	Value	Source(s)
CAS Number	343781-56-6	[1][2][3][4][5]
Molecular Formula	C ₆ H ₂ BrCl ₂ NO ₂	[1][2][3]
Molecular Weight	270.9 g/mol	[1][3]
IUPAC Name	2-bromo-3,5-dichloroisonicotinic acid	
Physical Form	Solid	
Boiling Point	200-202 °C	
Purity	Typically ≥96%	

Solubility Profile

As of the date of this publication, specific quantitative solubility data for **2-Bromo-3,5-dichloroisonicotinic acid** in various solvents is not available in the public domain. Based on its chemical structure—a carboxylic acid with significant halogenation—it is predicted to have low solubility in water and varying degrees of solubility in organic solvents, influenced by solvent polarity.

To address this data gap, the following section provides a detailed experimental protocol for the determination of its solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes the equilibrium solubility determination using the shake-flask method, which is a robust and widely accepted technique for generating accurate solubility data.

Materials and Equipment

- **2-Bromo-3,5-dichloroisonicotinic acid** (high purity)
- Selected organic solvents (analytical or HPLC grade)
- Distilled or deionized water
- Analytical balance (accurate to at least 0.1 mg)
- Vials with tight-sealing caps (e.g., screw-cap glass vials with PTFE-lined septa)
- Constant-temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 µm or 0.45 µm, made of a material compatible with the solvent)
- Volumetric flasks, pipettes, and syringes
- Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), or a UV-Vis spectrophotometer)

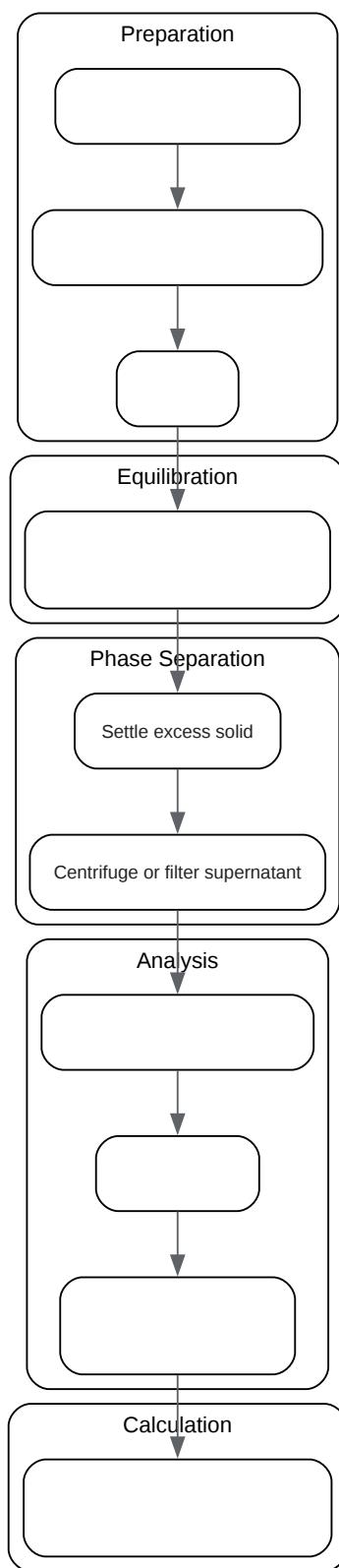
Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **2-Bromo-3,5-dichloroisonicotinic acid** to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

- Accurately add a known volume or mass of the desired solvent to the vial.
- Securely seal the vial to prevent solvent evaporation.
- Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

- Equilibration:
 - Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. The required time may need to be determined empirically.

- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
 - To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. Alternatively, filter the supernatant using a syringe filter compatible with the solvent. It is critical to avoid any temperature change during this step to prevent precipitation or further dissolution.


- Sample Analysis:
 - Carefully withdraw a precise aliquot of the clear supernatant.
 - Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
 - Determine the concentration of **2-Bromo-3,5-dichloroisonicotinic acid** in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve should be generated using standard solutions of the compound at known concentrations.

- Data Calculation:

- Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
- Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL (g/100 mL), or moles per liter (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for **2-Bromo-3,5-dichloroisonicotinic acid** is currently lacking in publicly accessible literature, this technical guide provides the necessary framework for researchers to empirically determine this critical parameter. The provided experimental protocol for the shake-flask method is a reliable and standardized approach. The generation of such data will be invaluable for the future use of this compound in synthetic chemistry and drug development, aiding in process optimization, purification, and formulation design. It is recommended that researchers undertaking solubility studies for this compound publish their findings to contribute to the collective knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 2-Bromo-3,5-dichloroisonicotinic acid - CAS:343781-56-6 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Bromo-3,5-dichloroisonicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272027#2-bromo-3-5-dichloroisonicotinic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com